molecular formula C15H13N3O3S2 B2665887 N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 892856-65-4

N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2665887
CAS No.: 892856-65-4
M. Wt: 347.41
InChI Key: AOEJREYYLDTOGN-UHFFFAOYSA-N
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Description

N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a heterocyclic small molecule featuring a benzo[d]thiazole scaffold linked to a 5-nitrothiophene carboxamide moiety. The compound’s structure combines a nitro-substituted thiophene ring (electron-withdrawing group) with a 6-isopropyl-substituted benzothiazole, which may enhance lipophilicity and membrane permeability.

Properties

IUPAC Name

5-nitro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-8(2)9-3-4-10-12(7-9)23-15(16-10)17-14(19)11-5-6-13(22-11)18(20)21/h3-8H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEJREYYLDTOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-amino-6-isopropylbenzothiazole with 5-nitrothiophene-2-carboxylic acid under suitable conditions . The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide and related compounds:

Compound Substituents Biological Activity Purity/Synthesis Efficiency Key Findings
This compound (Target) 6-isopropyl (benzothiazole), 5-nitro (thiophene) Not explicitly reported (likely antibacterial based on analogs) Unknown Structural similarity to narrow-spectrum antibacterial carboxamides
N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7, ) 5-methyl, 4-phenyl (thiazole), 5-nitro (thiophene) Antibacterial (specific targets not detailed) High-yield synthesis via HATU/DIPEA coupling Demonstrated synthesis feasibility; nitro group critical for activity
N-(5-methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide (Compound 8) 5-methyl, 4-phenyl (thiazole), 5-CF₃ (thiophene) Antibacterial (enhanced lipophilicity) Moderate yield (purification challenges) CF₃ substitution improves metabolic stability but reduces polarity
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 3-methoxy, 4-CF₃ (phenyl), 5-nitro (thiophene) Not explicitly tested Low purity (42%) via column chromatography Complex substituents reduce synthesis efficiency
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 3,5-difluoro (phenyl), 5-nitro (thiophene) Not explicitly tested High purity (99.05%) Fluorine substituents improve stability and purity
N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide Benzyl-triazole, 6-methoxy (benzothiazole), 2-nitro (benzene) Moderate antimicrobial activity against E. coli Good yields via 1,3-dipolar cycloaddition Hybrid heterocyclic systems broaden activity spectrum
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N¹-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine HBr 4-methoxyphenyl (thiazole), tetrahydro-azepine Cardioprotective (reduces smooth muscle hypoxia response) High efficacy vs. Levocarnitine/Mildronate Demonstrates therapeutic versatility of thiazole derivatives

Structural and Functional Insights

  • Nitro Group vs. In contrast, trifluoromethyl substitution (Compound 8) increases lipophilicity, which may enhance bioavailability but reduce solubility .
  • Benzothiazole vs. This is supported by corrosion inhibition studies where benzothiazole derivatives showed superior adsorption on metal surfaces .
  • Impact of Fluorine Substituents : Fluorinated analogs (e.g., Compound 9 in , difluorophenyl derivative in ) demonstrate higher purity and stability, likely due to reduced metabolic degradation. Fluorine’s electronegativity also fine-tunes electronic properties of the aromatic ring .

Biological Activity

N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including antitumor, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, which have been recognized for their significant biological activities. The molecular structure can be described as follows:

  • Molecular Formula : C14H14N4O2S
  • IUPAC Name : this compound

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound through various assays.

In Vitro Studies

  • Cell Lines Tested :
    • A549 (human lung carcinoma)
    • HCC827 (human lung adenocarcinoma)
    • NCI-H358 (human lung cancer)
    • MRC-5 (normal human lung fibroblasts)
  • Findings :
    • The compound exhibited significant cytotoxicity against the A549 and HCC827 cell lines with IC50 values of 4.01 μM and 5.13 μM, respectively.
    • Moderate activity was observed against normal MRC-5 cells, indicating a potential for dose-limiting toxicities in therapeutic applications .
Cell LineIC50 (μM)
A5494.01
HCC8275.13
NCI-H3581.73
MRC-53.11

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been evaluated against various bacterial strains.

  • Tested Organisms :
    • Gram-negative: Escherichia coli
    • Gram-positive: Staphylococcus aureus
  • Results :
    • The compound showed promising antibacterial activity, particularly against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through inhibition studies.

  • Mechanism of Action :
    • The compound acts as an inhibitor of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as IL-1β and TNF-α.
    • These actions suggest a multi-target mechanism that could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities of benzothiazole derivatives similar to this compound:

  • Benzothiazole Derivatives :
    • A study reported that compounds with nitro substitutions exhibited enhanced antitumor activity, particularly in lung cancer models.
    • The structural modifications influenced their potency and selectivity towards cancerous versus normal cells .
  • Optimization Studies :
    • Ongoing research is focused on optimizing the chemical structure to improve selectivity for cancer cells while minimizing toxicity to normal cells .

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